molecular formula C21H17N3O B2514072 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea CAS No. 899753-44-7

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2514072
CAS No.: 899753-44-7
M. Wt: 327.387
InChI Key: BZGSTQUKOWRGDO-UHFFFAOYSA-N
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Description

1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features both biphenyl and indole moieties. These structural motifs are often found in various biologically active molecules, making this compound of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an isocyanate derivative with an amine. A common synthetic route might include:

    Step 1: Synthesis of the isocyanate derivative from the corresponding biphenyl amine.

    Step 2: Reaction of the isocyanate with indole-3-amine under controlled conditions to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The biphenyl and indole rings can be reduced, although this might require harsh conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action for 1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The biphenyl and indole moieties could facilitate binding to hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(1H-indol-3-yl)urea
  • 1-(4-Biphenyl)-3-(1H-indol-3-yl)urea

Uniqueness

1-([1,1’-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea is unique due to the specific combination of biphenyl and indole structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(24-20-14-22-18-12-6-5-11-17(18)20)23-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-14,22H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGSTQUKOWRGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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